![molecular formula C13H16ClF4N B1450221 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride CAS No. 2060008-14-0](/img/structure/B1450221.png)
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride
Overview
Description
“2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride” is a chemical compound with the molecular weight of 297.72 . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a trifluoromethyl group, and a fluorine atom . The InChI code for this compound is 1S/C13H15F4N.ClH/c1-12(5-2-6-18-12)8-9-3-4-11(14)10(7-9)13(15,16)17;/h3-4,7,18H,2,5-6,8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 161-165°C . It is stored at room temperature .Scientific Research Applications
Medicinal Chemistry: Synthesis of Biologically Active Compounds
The pyrrolidine ring found in this compound is a common feature in many biologically active molecules. Its presence is often associated with significant medicinal properties due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule . This compound can be used to synthesize novel drug candidates with potential therapeutic applications in various diseases.
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, which include this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-methylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N.ClH/c1-12(5-2-6-18-12)8-9-3-4-11(14)10(7-9)13(15,16)17;/h3-4,7,18H,2,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVWLBRPGDCAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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